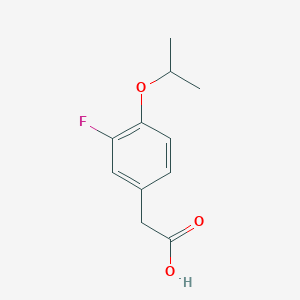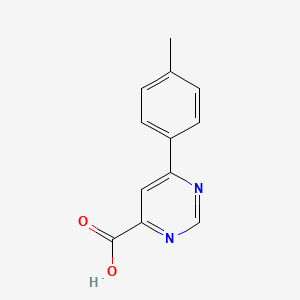
N,N-Diethyl-2-hydroxybenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Diethyl-2-hydroxybenzene-1-sulfonamide: is an organic compound with the molecular formula C10H15NO3S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring, which also bears a hydroxyl group and two ethyl groups on the nitrogen atom. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions:
Sulfonation Reaction: The synthesis of N,N-Diethyl-2-hydroxybenzene-1-sulfonamide typically begins with the sulfonation of 2-hydroxybenzene (phenol) using chlorosulfonic acid to introduce the sulfonyl chloride group.
Amidation Reaction: The resulting 2-hydroxybenzenesulfonyl chloride is then reacted with diethylamine under controlled conditions to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: N,N-Diethyl-2-hydroxybenzene-1-sulfonamide can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of sulfonic acids.
Reduction: The compound can be reduced under specific conditions to yield corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under appropriate conditions.
Major Products Formed:
Oxidation: Sulfonic acids and their derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.
- Acts as a precursor for the synthesis of more complex molecules.
Biology:
- Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-sensitive enzymes.
Medicine:
- Explored for its antimicrobial properties, given the sulfonamide group’s known activity against bacterial infections.
- Potential use in the development of new pharmaceuticals targeting specific biological pathways.
Industry:
- Utilized in the manufacture of dyes, pigments, and other industrial chemicals.
- Employed in the production of specialty chemicals for various applications.
作用機序
The mechanism of action of N,N-Diethyl-2-hydroxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed effects.
類似化合物との比較
N,N-Dimethyl-2-hydroxybenzene-1-sulfonamide: Similar structure but with methyl groups instead of ethyl groups.
N,N-Diethyl-4-hydroxybenzene-1-sulfonamide: Similar structure but with the hydroxyl group at the para position.
N,N-Diethyl-2-methoxybenzene-1-sulfonamide: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness:
- The presence of both ethyl groups and a hydroxyl group on the benzene ring makes N,N-Diethyl-2-hydroxybenzene-1-sulfonamide unique in its reactivity and applications.
- Its specific structure allows for unique interactions with biological targets, making it a valuable compound in scientific research and industrial applications.
特性
IUPAC Name |
N,N-diethyl-2-hydroxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c1-3-11(4-2)15(13,14)10-8-6-5-7-9(10)12/h5-8,12H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYRCKHBWBGFIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC=C1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2-Phenylbenzo[d]oxazol-5-yl)methanamine](/img/structure/B7906059.png)
![3-Methyl-5-[4-(propan-2-yl)phenyl]aniline](/img/structure/B7906065.png)
![2-([1,1'-Biphenyl]-4-yl)-2-methylpropan-1-ol](/img/structure/B7906072.png)
![6-[Methyl(phenyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B7906075.png)




